2-(4-Bromothiophen-2-yl)-1,3-dioxolane
Overview
Description
2-(4-Bromothiophen-2-yl)-1,3-dioxolane is a useful research compound. Its molecular formula is C7H7BrO2S and its molecular weight is 235.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Palladium-Catalyzed Arylation
- Application : 2-(4-Bromothiophen-2-yl)-1,3-dioxolane has been used in palladium-catalyzed direct arylation processes. This application facilitates the synthesis of polyfunctionalized arylated thiophenes, which are important in various chemical syntheses (Beydoun & Doucet, 2011).
Synthesis of Fungicide Intermediates
- Application : This compound serves as an important intermediate in the synthesis of certain fungicides. It is involved in processes like bromination and ketal reaction, contributing to the production of high-purity chemical agents (Xie Wei-sheng, 2007).
Preparation of Methyl Vinyl Ketone Equivalents
- Application : The compound has been used in the preparation of methyl vinyl ketone equivalents, a key component in various synthetic procedures. Its preparation methods and yields are significant for the chemical industry (Petroski, 2002).
Photochemical Radical Additions
- Application : It plays a role in photochemically generated radical addition processes. This application is crucial in forming new spirocyclic compounds and exploring radical chemistry in organic synthesis (Graalfs, Fröhlich, Wolff, & Mattay, 1999).
Supercritical Fluid Chromatography
- Application : The compound has been studied in the context of supercritical fluid chromatography, a technique important for separation and determination of chemical species. This research is relevant to both analytical chemistry and pharmaceutical industries (Toribio, Bernal, del Nozal, Jiménez, & Serna, 2000).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, potentially involving the formation of covalent bonds or intermolecular forces .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects such as the activation or inhibition of certain enzymes .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how effectively it can reach its targets and exert its effects .
Result of Action
The effects would likely depend on the specific targets of the compound and the biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Bromothiophen-2-yl)-1,3-dioxolane. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
Properties
IUPAC Name |
2-(4-bromothiophen-2-yl)-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c8-5-3-6(11-4-5)7-9-1-2-10-7/h3-4,7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNOSUAFGZBAOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397425 | |
Record name | 2-(4-bromothiophen-2-yl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58267-85-9 | |
Record name | 2-(4-bromothiophen-2-yl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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